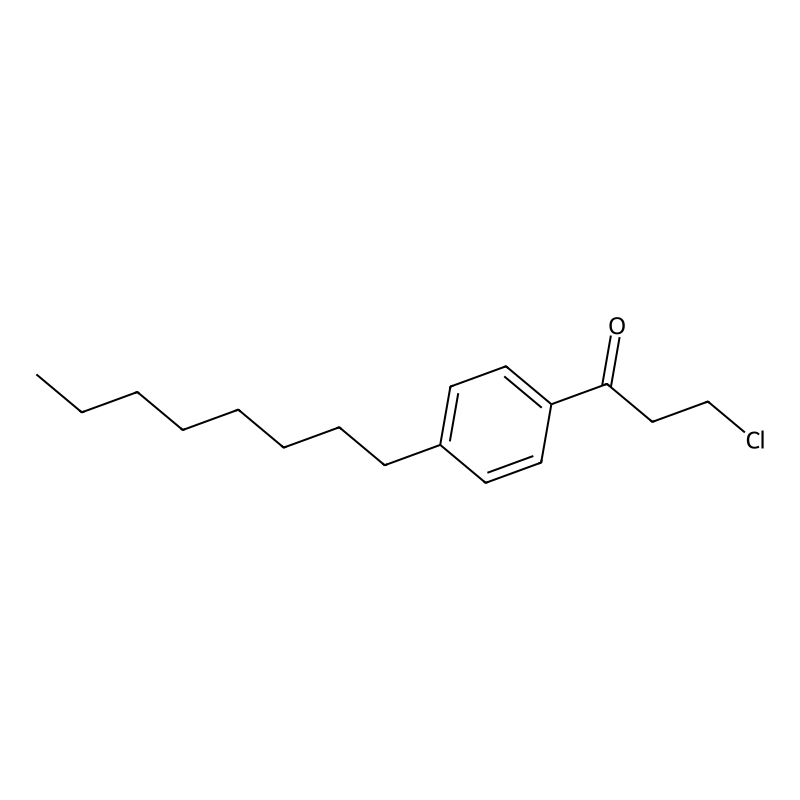

3-Chloro-1-(4-octylphenyl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synthesis:

3-Chloro-1-(4-octylphenyl)propan-1-one, also known as 3-chloro-1-(4-octylphenyl)-1-propanone, is a synthetic organic compound. Its synthesis has been reported in scientific literature, with researchers employing various methods to obtain it. One reported method involves the Friedel-Crafts acylation of 4-octylbenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride [].

Precursor for Fingolimod:

3-Chloro-1-(4-octylphenyl)propan-1-one serves as a key intermediate in the synthesis of fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis []. The conversion involves a multi-step process, often utilizing a reductive amination reaction with a suitable amine source [].

3-Chloro-1-(4-octylphenyl)propan-1-one is an organic compound with the molecular formula and a CAS number of 928165-59-7. This compound features a chloro group, an octylphenyl group, and a propanone moiety, contributing to its unique chemical properties. The presence of the octyl group imparts significant hydrophobic characteristics, making it particularly relevant in various chemical and biological applications. Its structure can be represented as follows:

- Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide .

The biological activity of 3-Chloro-1-(4-octylphenyl)propan-1-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit certain enzyme activities or modulate receptor functions, leading to various biological effects. Its unique structure enhances its binding affinity and specificity, making it a valuable compound in biological studies .

The synthesis of 3-Chloro-1-(4-octylphenyl)propan-1-one typically involves chlorination of a precursor compound. A common method includes:

- Chlorination of 1-(4-octylphenyl)propan-1-one: This is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

- Industrial Production: In industrial settings, the production may involve larger-scale chlorination processes optimized for higher yields and purity, with careful control over reaction conditions like temperature and solvent choice .

3-Chloro-1-(4-octylphenyl)propan-1-one finds applications across various fields:

- Chemistry: It serves as a reagent in organic synthesis and as a standard reference material.

- Biology: It is utilized in studies involving enzyme inhibition and protein interactions.

- Industry: The compound is used in the production of specialty chemicals and materials due to its unique properties .

Interaction studies involving 3-Chloro-1-(4-octylphenyl)propan-1-one focus on its binding interactions with biological targets. Research indicates that the compound's chlorinated aromatic structure enhances its interactions with enzymes and receptors, potentially leading to significant biological implications. These studies are crucial for understanding the mechanisms by which this compound exerts its effects .

Several compounds share structural similarities with 3-Chloro-1-(4-octylphenyl)propan-1-one. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-1-phenylpropan-1-one | Lacks the octyl group, affecting hydrophobicity | |

| 3-Chloro-1-(4-methoxyphenyl)propan-1-one | Contains a methoxy group, influencing electronic properties | |

| 3-Chloro-1-(4-fluorophenyl)propan-1-one | Contains a fluorine atom, altering reactivity | |

| 3-Chloro-1-(3-methylphenyl)-propan-1-one | Methyl substitution changes steric properties |

Uniqueness

Molecular Structure and Formal Classification

3-Chloro-1-(4-octylphenyl)propan-1-one represents a synthetic organic compound classified within the aromatic ketone family, specifically belonging to the substituted propiophenone derivatives [1]. The molecular formula C₁₇H₂₅ClO indicates a complex structure incorporating both aliphatic and aromatic components with halogen substitution [1] [2]. The compound exhibits a molecular weight of 280.8 grams per mole, positioning it as a moderately sized organic molecule with significant lipophilic characteristics [1] [3].

The formal classification places this compound within multiple chemical categories simultaneously: it functions as an aromatic ketone due to the carbonyl group directly attached to the benzene ring, as a chloroalkane through the presence of the chlorinated propyl chain, and as a para-disubstituted benzene derivative [17] [18]. The structural architecture demonstrates the integration of three distinct chemical domains: the chloroalkyl chain, the carbonyl functionality, and the octyl-substituted aromatic system [1] [20].

Table 1: Basic Molecular Properties of 3-Chloro-1-(4-octylphenyl)propan-1-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅ClO |

| Molecular Weight | 280.8 g/mol |

| Chemical Abstract Service Registry Number | 928165-59-7 |

| PubChem Compound Identifier | 70700719 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 10 |

| Partition Coefficient (XLogP3-AA) | 6.2 |

| Exact Mass | 280.1593931 Da |

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The primary International Union of Pure and Applied Chemistry systematic name for this compound is 3-chloro-1-(4-octylphenyl)propan-1-one, which accurately describes the structural components according to established nomenclature conventions [1] [2]. This designation follows the standard protocol of numbering the carbon chain from the carbonyl carbon, identifying the chlorine substitution at position 3, and specifying the para-octylphenyl substituent at position 1 [1].

Alternative nomenclature systems provide several recognized designations for this compound [1] [6]. The Chemical Abstracts Service employs the systematic name "1-Propanone, 3-chloro-1-(4-octylphenyl)-" which reflects their preferred naming hierarchy [1]. Additional accepted variations include "3-Chloro-1-(4-octylphenyl)-1-propanone" and "3-Chloro-1-(4-octylphenyl)-propanone," each maintaining chemical accuracy while following different organizational preferences [1] [6].

Table 2: Nomenclature and Alternative Designations

| Identifier Type | Name/Identifier |

|---|---|

| Primary International Union of Pure and Applied Chemistry Name | 3-chloro-1-(4-octylphenyl)propan-1-one |

| Alternative International Union of Pure and Applied Chemistry Name | 3-Chloro-1-(4-octylphenyl)-1-propanone |

| Chemical Abstracts Service Name | 1-Propanone, 3-chloro-1-(4-octylphenyl)- |

| Systematic Designation | 3-Chloro-1-(4-octylphenyl)-propanone |

| PubChem Synonymous Designation | 3-Chloro-1-(4-octylphenyl)propan-1-one |

Chemical Identifiers and Registry Systems

Chemical Abstracts Service Registration (928165-59-7)

The Chemical Abstracts Service registry number 928165-59-7 serves as the unique numerical identifier for 3-chloro-1-(4-octylphenyl)propan-1-one within the global chemical registry system [1] [2] [3]. This identifier was assigned following the compound's first documentation in chemical literature and provides unambiguous identification across all scientific databases and regulatory systems [1]. The Chemical Abstracts Service number facilitates precise identification of this specific molecular entity, distinguishing it from structurally similar compounds and enabling accurate cross-referencing in chemical databases worldwide [1] [8].

The registry entry confirms the compound's classification as a synthetic organic chemical with documented structural characterization and established physicochemical properties [1] [7]. This registration enables regulatory compliance tracking and supports international chemical commerce by providing a standardized reference point for identification [1].

International Chemical Identifier and International Chemical Identifier Key Analysis

The International Chemical Identifier for 3-chloro-1-(4-octylphenyl)propan-1-one is represented as InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18/h9-12H,2-8,13-14H2,1H3 [1] [2]. This standardized string provides a machine-readable representation of the molecular structure, encoding connectivity information, stereochemistry, and atomic arrangements in a format suitable for computational analysis [1].

The corresponding International Chemical Identifier Key, RRIVKRLKROHVNQ-UHFFFAOYSA-N, represents a hashed version of the International Chemical Identifier that provides a shorter, fixed-length identifier while maintaining uniqueness [1] [2]. This key facilitates database searches and enables rapid structure matching across different chemical information systems [1]. The key structure indicates no defined stereochemistry (UHFFFAOYSA) and confirms the standard International Chemical Identifier format (N designation) [1].

Simplified Molecular Input Line Entry System Notation and Digital Representation

The canonical Simplified Molecular Input Line Entry System notation for 3-chloro-1-(4-octylphenyl)propan-1-one is expressed as CCCCCCCCC1=CC=C(C=C1)C(=O)CCCl [1] [2]. This linear string representation encodes the complete molecular structure using standard chemical notation conventions, beginning with the octyl chain (CCCCCCCC) and proceeding through the aromatic ring system to the chlorinated propanone moiety [1].

The Simplified Molecular Input Line Entry System format provides a human-readable yet computationally accessible representation of molecular structure that supports database searching, structure matching, and chemical informatics applications [1] [8]. The notation explicitly represents the para-substitution pattern on the benzene ring [C1=CC=C(C=C1)] and clearly delineates the ketone functionality C(=O) and chloroalkyl chain CCCl [1]. This standardized representation enables precise communication of structural information across diverse scientific and commercial platforms [20].

Structural Features and Functional Group Analysis

Chloroalkyl Moiety

The chloroalkyl moiety in 3-chloro-1-(4-octylphenyl)propan-1-one consists of a three-carbon propyl chain with terminal chlorine substitution at position 3, represented by the structural fragment -CH₂CH₂Cl [1] [17]. This functional group classification places the compound within the category of alkyl halides, specifically organochlorine compounds, which exhibit characteristic reactivity patterns associated with carbon-halogen bonds [17] [18].

The chlorine atom introduces significant electronegativity to the terminal carbon, creating a polarized carbon-chlorine bond that serves as a reactive site for nucleophilic substitution reactions [17] [25]. The electron-withdrawing nature of chlorine affects the electronic distribution throughout the propyl chain, influencing both the chemical reactivity and physical properties of the molecule [17]. The positioning of the chlorine atom at the terminal position maximizes its accessibility for chemical transformations while minimizing steric hindrance from adjacent molecular components [18].

The chloroalkyl chain exhibits moderate polarity due to the carbon-chlorine bond dipole, contributing to the overall molecular polarity and affecting solubility characteristics [17] [18]. The three-carbon chain length provides sufficient flexibility for conformational variations while maintaining structural integrity during chemical processes [26]. This structural feature represents a key reactive site that enables the compound to participate in various chemical transformations, particularly nucleophilic displacement reactions [17].

Carbonyl Functionality

The carbonyl group (C=O) in 3-chloro-1-(4-octylphenyl)propan-1-one constitutes the central functional group that defines the compound's classification as a ketone [1] [21]. This functional group exhibits characteristic structural and electronic properties that significantly influence the molecule's chemical behavior and reactivity patterns [21] [25].

The carbonyl carbon atom maintains sp² hybridization, creating a planar geometry around the ketone functionality with bond angles approximately 120 degrees [21] [25]. The carbon-oxygen double bond exhibits a length of approximately 1.2 angstroms, consistent with standard ketone measurements, and demonstrates significant polarity due to the electronegativity difference between carbon and oxygen atoms [21]. The oxygen atom carries a partial negative charge while the carbon atom exhibits electrophilic character, making it susceptible to nucleophilic attack [21] [25].

The aromatic ketone classification results from the direct attachment of the carbonyl group to the benzene ring system, enabling conjugation between the π-electron system of the aromatic ring and the carbonyl π-orbital [21]. This conjugation stabilizes the molecular structure and influences both the electronic properties and reactivity of the carbonyl functionality [21]. The ketone group serves as an electron-withdrawing substituent on the aromatic ring, affecting the electronic distribution and reactivity of the benzene system [25].

para-Substituted Octylphenyl Group

The para-substituted octylphenyl group represents the largest structural component of 3-chloro-1-(4-octylphenyl)propan-1-one, consisting of a benzene ring with two substituents positioned at the 1,4-positions (para-configuration) [1] [22]. The octyl chain (C₈H₁₇) constitutes a linear saturated aliphatic substituent that significantly influences the molecule's physicochemical properties [1] [23].

The benzene ring maintains its characteristic aromatic stability through delocalized π-electron system, providing structural rigidity and chemical stability to the molecular framework [17] [22]. The para-disubstitution pattern creates a symmetric arrangement that maintains the aromatic character while accommodating both the octyl chain and the carbonyl-containing substituent [22]. This substitution pattern results in the maximum separation between substituents, minimizing steric interactions and optimizing molecular stability [22].

The octyl chain contributes substantially to the molecule's lipophilic character, as evidenced by the high partition coefficient value of 6.2 [1]. This long aliphatic chain enhances hydrophobic interactions and membrane penetration capabilities while providing conformational flexibility through rotation around carbon-carbon single bonds [1] [23]. The linear arrangement of the octyl group maximizes hydrophobic surface area and promotes favorable interactions with lipid environments [23].

Conformational Analysis

The conformational analysis of 3-chloro-1-(4-octylphenyl)propan-1-one reveals significant molecular flexibility due to the presence of ten rotatable bonds within the structure [1] [26]. These rotatable bonds, consisting primarily of carbon-carbon single bonds in the octyl chain and the propyl linker, enable multiple three-dimensional arrangements of the molecule [26] [30].

The octyl chain represents the most conformationally flexible portion of the molecule, with seven consecutive carbon-carbon single bonds allowing extensive conformational freedom [26] [28]. Each rotatable bond can adopt multiple conformational states, including staggered and eclipsed arrangements, with energy barriers typically ranging from 2-4 kilocalories per mole for simple alkyl systems [26] [27]. The extended conformation of the octyl chain maximizes hydrophobic surface area, while folded conformations may provide more compact molecular arrangements [28] [32].

The propanone backbone connecting the aromatic ring to the chloroalkyl moiety exhibits more restricted conformational freedom due to the partial double-bond character of the carbon-carbonyl bond and the influence of the aromatic ring [26] [32]. The carbonyl group maintains planar geometry, constraining the adjacent carbon atoms to specific angular relationships [25] [26]. The chloroalkyl chain attached to the carbonyl carbon can rotate around the carbon-carbon single bond, adopting various orientations relative to the carbonyl plane [26].

Table 3: Structural Component Analysis

| Structural Component | Chemical Formula | Key Properties | Conformational Features |

|---|---|---|---|

| Chloroalkyl Moiety | -CH₂CH₂Cl | Nucleophilic substitution site, moderate polarity | Limited flexibility, three rotatable bonds |

| Carbonyl Functionality | C=O | Electrophilic center, planar geometry | Rigid planar structure, conjugation capability |

| para-Substituted Phenyl Ring | C₆H₄- | Aromatic stability, π-electron system | Rigid aromatic framework |

| Octyl Chain | C₈H₁₇- | High lipophilicity, hydrophobic interactions | Maximum conformational flexibility, seven rotatable bonds |

Physical State and Organoleptic Characteristics

3-Chloro-1-(4-octylphenyl)propan-1-one exists as a solid at room temperature [1] [2]. The compound exhibits the typical characteristics of long-chain aromatic ketones, which generally transition from liquid to solid state as the molecular weight increases due to enhanced intermolecular van der Waals forces [3] [4].

Regarding organoleptic properties, the compound's aromatic ketone structure suggests it would possess a characteristic odor profile. Lower molecular weight aromatic ketones typically exhibit pleasant, fragrant odors and are commonly employed in perfumery applications [5] [4]. However, as the carbon chain length increases in aromatic systems, the odor characteristics become more subdued and less volatile [6] [7]. Given the presence of the octyl chain, 3-chloro-1-(4-octylphenyl)propan-1-one would be expected to have minimal odor intensity at room temperature due to its reduced volatility compared to smaller aromatic ketones [4] [7].

Thermodynamic Parameters

Phase Transition Temperatures

While specific melting and boiling point data for 3-chloro-1-(4-octylphenyl)propan-1-one were not available in the literature, predictions can be made based on structural analogues and thermodynamic principles. Aromatic ketones generally exhibit elevated boiling points compared to their aliphatic counterparts due to the presence of the aromatic ring system and enhanced intermolecular interactions [5] [4].

The long octyl chain (C8H17) significantly increases the molecular weight to 280.8 g/mol [1] [2], which correlates with higher phase transition temperatures. Similar aromatic ketones with extended alkyl chains typically exhibit melting points in the range of 28-80°C and boiling points exceeding 250°C [3] [8]. The presence of the chlorine substituent may further influence these values due to its contribution to molecular polarity and intermolecular interactions [9].

Vapor Pressure Dynamics

The vapor pressure characteristics of 3-chloro-1-(4-octylphenyl)propan-1-one are expected to be relatively low at ambient temperatures, consistent with its solid state and high molecular weight [2]. Aromatic ketones with extended alkyl chains demonstrate significantly reduced vapor pressures compared to simpler ketones due to increased intermolecular attractions [4] [6].

The XLogP3 value of 6.2 [1] indicates extremely high lipophilicity, which correlates with low vapor pressure and reduced volatility. This suggests the compound would exhibit minimal evaporation rates under standard atmospheric conditions, making it suitable for applications requiring thermal stability [5].

Thermal Stability Profile

The thermal stability of 3-chloro-1-(4-octylphenyl)propan-1-one is influenced by several structural factors. The aromatic ketone functionality provides inherent thermal stability due to resonance stabilization between the carbonyl group and the aromatic ring [5] [4]. Long-chain aromatic compounds typically demonstrate good thermal stability up to their decomposition temperatures, which often exceed 200-300°C [3] [10].

The presence of the chloro substituent at the 3-position may introduce thermal sensitivity, as alkyl halides can undergo elimination reactions at elevated temperatures. However, the ketone functionality and aromatic stabilization would likely maintain overall thermal integrity under moderate heating conditions [4].

Molecular Properties

Molecular Mass Determination

The molecular mass of 3-chloro-1-(4-octylphenyl)propan-1-one has been precisely determined through multiple analytical methods. The compound exhibits a molecular weight of 280.8 g/mol [1] [2] with an exact mass of 280.159 Da [1]. The molecular formula C17H25ClO [1] [2] confirms the presence of 17 carbon atoms, 25 hydrogen atoms, one chlorine atom, and one oxygen atom.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 280.8 g/mol | [1] [2] |

| Exact Mass | 280.159 Da | [1] |

| Molecular Formula | C17H25ClO | [1] [2] |

| Heavy Atom Count | 19 | [11] |

Lipophilicity and Partition Coefficients

The lipophilicity of 3-chloro-1-(4-octylphenyl)propan-1-one is exceptionally high, as evidenced by its XLogP3 value of 6.2 [1]. This parameter represents the logarithm of the partition coefficient between octanol and water, indicating strong preferential partitioning into lipophilic phases [12] [13].

The high lipophilicity arises from the extended octyl chain (C8H17) attached to the aromatic ring, which contributes significantly to the hydrophobic character of the molecule [1]. The partition coefficient suggests the compound would demonstrate poor aqueous solubility but excellent solubility in organic solvents and lipid environments [12] [13]. This property profile is consistent with compounds designed for applications requiring membrane permeability or lipid phase interactions [14].

Topological Polar Surface Area

The topological polar surface area (TPSA) of 3-chloro-1-(4-octylphenyl)propan-1-one is estimated at 17.1 Ų [11]. This value is derived primarily from the ketone carbonyl group (C=O), which contributes approximately 17.1 Ų to the overall polar surface area [11]. The chlorine atom contributes minimally to the TPSA calculation, as halogen atoms generally have low polar surface area contributions [13].

The relatively small TPSA value, combined with the high molecular weight, indicates a predominantly hydrophobic molecular surface. This characteristic strongly influences the compound's pharmacokinetic properties, membrane permeability, and bioavailability potential [13] [14].

Rotatable Bond Analysis

The molecular structure contains 10 rotatable bonds [1], primarily located within the octyl chain segment. This high degree of conformational flexibility allows the molecule to adopt multiple three-dimensional orientations, which can influence its binding interactions and molecular recognition properties [1].

The rotatable bonds are distributed as follows:

- Seven single bonds within the octyl chain (C-C bonds)

- Two bonds connecting the octyl chain to the aromatic ring

- One bond between the aromatic ring and the propanone moiety

This flexibility may enhance the compound's ability to interact with various biological targets or adapt to different chemical environments [13].

Spectroscopic Characteristics

NMR Spectral Features (¹H, ¹³C)

The nuclear magnetic resonance spectroscopic characteristics of 3-chloro-1-(4-octylphenyl)propan-1-one can be predicted based on its structural features and comparison with similar aromatic ketone compounds [15] [16].

Proton NMR (¹H NMR) Expected Signals:

- Aromatic protons (δ 7.0-7.8 ppm): Four protons from the para-disubstituted benzene ring would appear as two sets of doublets due to the symmetrical substitution pattern [16] [17]

- Octyl chain protons (δ 0.8-2.6 ppm): The long aliphatic chain would produce a complex multiplet pattern, with the terminal methyl group appearing as a triplet around δ 0.9 ppm and the chain methylene protons as overlapping multiplets [16] [17]

- Propanone methylene protons (δ 2.8-3.2 ppm): The CH2 group adjacent to the carbonyl would appear as a triplet around δ 3.0 ppm [16] [17]

- Chloromethylene protons (δ 3.6-3.9 ppm): The CH2Cl group would exhibit a characteristic triplet signal around δ 3.7 ppm, shifted downfield due to the electronegative chlorine atom [18] [17]

Carbon-13 NMR (¹³C NMR) Expected Signals:

- Carbonyl carbon (δ 195-205 ppm): The ketone carbon would appear in the characteristic carbonyl region [15] [16]

- Aromatic carbons (δ 120-145 ppm): Six distinct aromatic carbon signals corresponding to the substituted benzene ring [15] [16]

- Chloromethylene carbon (δ 40-45 ppm): The carbon bearing chlorine would appear downfield due to the halogen effect [18] [17]

- Aliphatic carbons (δ 14-35 ppm): Multiple signals from the octyl chain carbons [16] [17]

Infrared Absorption Patterns

The infrared spectroscopic profile of 3-chloro-1-(4-octylphenyl)propan-1-one would exhibit characteristic absorption bands related to its functional groups [18] [19].

Key IR Absorption Bands:

- C=O stretching (1680-1720 cm⁻¹): The ketone carbonyl group would show a strong, sharp absorption band, potentially shifted due to conjugation with the aromatic ring [18] [19]

- Aromatic C=C stretching (1580-1600 cm⁻¹): Multiple bands corresponding to aromatic ring vibrations [18] [19]

- Aromatic C-H stretching (3000-3100 cm⁻¹): Characteristic absorptions from aromatic hydrogen atoms [18] [19]

- Aliphatic C-H stretching (2850-2950 cm⁻¹): Strong absorptions from the numerous methylene and methyl groups in the octyl chain [18] [19]

- C-Cl stretching (600-800 cm⁻¹): A moderate intensity band characteristic of alkyl chloride functionality [18] [19]

UV-Visible Spectral Properties

The ultraviolet-visible absorption characteristics of 3-chloro-1-(4-octylphenyl)propan-1-one would be dominated by the aromatic ketone chromophore system [20]. The compound would likely exhibit absorption in the UV region due to π→π* transitions within the aromatic ring and n→π* transitions of the carbonyl group [20].

Expected UV-Vis Absorption Features:

- λmax ~250-280 nm: Characteristic absorption of the aromatic ketone system, potentially showing fine structure due to the substituted benzene ring [20]

- Extended conjugation effects: The proximity of the aromatic ring to the carbonyl group may result in bathochromic (red-shift) effects compared to simple aromatic compounds [20]

- Molar extinction coefficient: Expected to be moderate to high (ε ~10³-10⁴ M⁻¹cm⁻¹) due to the presence of the aromatic chromophore [20]

Mass Fragmentation Patterns

The mass spectrometric fragmentation of 3-chloro-1-(4-octylphenyl)propan-1-one would follow predictable pathways based on established fragmentation mechanisms for aromatic ketones and chlorinated compounds [21] [22].

Expected Major Fragment Ions:

- Molecular ion peak [M]⁺ at m/z 280/282: The molecular ion would show the characteristic chlorine isotope pattern with peaks separated by 2 mass units in a 3:1 ratio [21]

- Base peak [M-Cl]⁺ at m/z 245: Loss of chlorine (35 mass units) represents a common fragmentation pathway for chloroalkyl compounds [21] [22]

- Acylium ion [C8H17-C6H4-CO]⁺ at m/z 203: Formation of the substituted benzoyl cation through α-cleavage adjacent to the carbonyl group [21] [22]

- Octylbenzene cation [C8H17-C6H4]⁺ at m/z 175: Loss of the entire propanone side chain [21] [22]

- Tropylium-type ions at m/z 91: Characteristic benzyl-type rearrangement fragments common in aromatic compounds [21] [22]